molecular formula C17H17N3O3 B6530309 N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 1019097-31-4

N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6530309
CAS No.: 1019097-31-4
M. Wt: 311.33 g/mol
InChI Key: BMRNYFCZRVZWHG-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a pyrazole and coumarin (chromene-2-one) scaffold linked via a carboxamide bond.

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10(2)20-15(8-11(3)19-20)18-16(21)13-9-12-6-4-5-7-14(12)23-17(13)22/h4-10H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRNYFCZRVZWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Broader Context: Comparison with Non-Pyrazole Analogs

describes peptidomimetic aldehydes (e.g., N-((S)-1-oxo-1-...-dioxine-5-carboxamide) with carboxamide linkages but entirely distinct backbones (pyrrolidinone, indole). These compounds emphasize:

  • Functional Diversity: Carboxamide groups are versatile in drug design but require tailored scaffolds for target specificity. The peptidomimetics likely target proteases, whereas the pyrazole-coumarin hybrid may prioritize kinase or receptor interactions .
  • Synthetic Complexity: The target compound’s synthesis is less laborious than peptidomimetics, which involve stereochemical control and multi-step peptide couplings .

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